5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Overview
Description
5-Bromo-8-(bromomethyl)-2-methoxyquinoline: is a quinoline derivative characterized by the presence of bromine atoms at the 5 and 8 positions, a bromomethyl group at the 8 position, and a methoxy group at the 2 position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The reaction is carried out in an anhydrous solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For example, the bromination step can be optimized using continuous flow reactors to control reaction parameters precisely. The use of catalysts such as aluminum chloride can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5-Bromo-8-(bromomethyl)-2-methoxyquinoline can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation Reactions: The compound can be oxidized using reagents like chromium trioxide (CrO3) in acetic acid, leading to the formation of quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Chromium Trioxide (CrO3): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Various nucleophiles can replace the bromine atoms, leading to a wide range of substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives with different functional groups.
Reduction Products: Reduced quinoline derivatives with modified side chains.
Scientific Research Applications
Chemistry: 5-Bromo-8-(bromomethyl)-2-methoxyquinoline is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential. They are explored as potential treatments for diseases such as malaria, cancer, and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, catalysts, and materials. Its chemical properties make it suitable for various applications in manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-8-(bromomethyl)-2-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase, enzymes crucial for DNA replication .
Comparison with Similar Compounds
5-Bromo-8-methylquinoline: Similar structure but lacks the bromomethyl group.
5-Bromo-2-chloroquinoline: Contains a chlorine atom instead of a methoxy group.
8-Hydroxyquinoline: Lacks the bromine atoms and bromomethyl group but has a hydroxyl group at the 8 position.
Uniqueness: 5-Bromo-8-(bromomethyl)-2-methoxyquinoline is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct chemical reactivity and biological activity. The methoxy group at the 2 position further enhances its versatility in chemical synthesis and potential biological applications .
Properties
IUPAC Name |
5-bromo-8-(bromomethyl)-2-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c1-15-10-5-3-8-9(13)4-2-7(6-12)11(8)14-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHPPJUKMZRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743667 | |
Record name | 5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885687-81-0 | |
Record name | 5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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